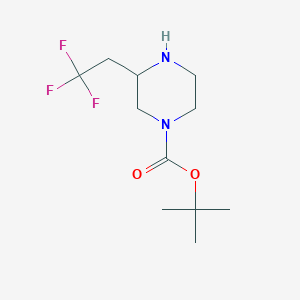

3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester

説明

3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that features a piperazine ring substituted with a trifluoroethyl group and a tert-butyl ester group

特性

IUPAC Name |

tert-butyl 3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-8(7-16)6-11(12,13)14/h8,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLJSEJEYXGIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperazine derivatives with trifluoroethylating agents. One common method involves the use of 2,2,2-trifluoroethyl formate as a reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often require moderate temperatures and can be completed within a few hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .

化学反応の分析

Acid-Catalyzed Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

-

Mechanism : Protonation of the ester carbonyl activates it for nucleophilic attack by water, followed by elimination of tert-butanol.

-

Applications : Used in prodrug activation, where the ester is hydrolyzed in vivo to release the bioactive carboxylic acid .

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the piperazine ring remains intact under mild conditions:

-

Challenges : The electron-withdrawing trifluoroethyl group may slow reduction kinetics compared to non-fluorinated analogs.

Nucleophilic Substitution at the Piperazine Ring

The secondary amines in the piperazine ring can participate in alkylation or acylation after deprotection of the tert-butyl ester:

| Reaction | Reagents | Outcome |

|---|---|---|

| Acylation | Acetyl chloride, pyridine | Formation of N-acetyl-piperazine derivative . |

| Alkylation |

科学的研究の応用

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its unique structural features:

- Biological Activity : Preliminary studies indicate that 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester may interact with various biological targets, suggesting potential as a drug candidate .

- Binding Affinity Studies : Interaction studies have explored its binding affinity with receptors and enzymes relevant to disease pathways. These investigations are crucial for understanding its mechanism of action and therapeutic potential .

Drug Development

The compound's distinct trifluoroethyl substitution contributes to its unique biological profile, making it a candidate for further exploration in drug discovery:

- Analog Development : Researchers are interested in synthesizing analogs of this compound to enhance its biological activity or reduce side effects. The modification of the piperazine ring or the ester group can yield compounds with improved pharmacological properties .

Agrochemicals and Material Science

Beyond medicinal chemistry, there is potential for applications in agrochemicals and materials science:

- Research into New Materials : The unique properties of fluorinated compounds often lead to new materials with desirable characteristics such as increased stability and resistance to degradation.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in various research contexts:

- Antimicrobial Activity : A study investigated the antimicrobial properties of related piperazine derivatives and suggested that modifications like trifluoroethyl substitution could enhance efficacy against specific pathogens.

- Cancer Research : Research focused on the compound's ability to inhibit specific enzymes involved in cancer progression has shown promise, indicating a need for further exploration into its role as a potential anticancer agent.

作用機序

The mechanism of action of 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

類似化合物との比較

Similar Compounds

- 3-(2,2,2-Trifluoroethyl)piperidine-1-carboxylic acid tert-butyl ester

- 3-(2,2,2-Trifluoroethyl)pyrrolidine-1-carboxylic acid tert-butyl ester

- 3-(2,2,2-Trifluoroethyl)morpholine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester offers unique advantages due to the presence of the piperazine ring, which can provide additional sites for functionalization and interaction with biological targets. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased metabolic stability and resistance to enzymatic degradation .

生物活性

3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 886766-19-4) is a piperazine derivative notable for its potential biological activities. The incorporation of trifluoroethyl groups is known to enhance lipophilicity and influence the pharmacokinetic properties of compounds, making them suitable candidates for various therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The biological activity of piperazine derivatives generally involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The trifluoroethyl group may enhance binding affinity and selectivity for specific receptors. Research indicates that piperazine compounds can act as:

- Serotonin Receptor Modulators : Affecting serotonin transporter (SERT) activity and receptor subtypes (5-HT1A, 5-HT3) .

- Antiparasitic Agents : Some piperazine derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria .

Antiparasitic Activity

A study evaluating various piperazine analogs highlighted that modifications in structure significantly influenced their antiparasitic potency. For instance, compounds with trifluoromethyl substitutions exhibited enhanced activity against P. falciparum with EC50 values ranging from 0.004 to 0.177 μM depending on the specific structural modifications .

Neurotransmitter Interaction

Research into the interaction of piperazine derivatives with serotonin receptors has shown that compounds can function as:

- Antidepressants : By blocking SERT and activating 5-HT receptors, thus increasing serotonin levels in synaptic clefts .

- Cognitive Enhancers : Some derivatives have been associated with improved cognitive function in animal models.

Case Studies

- Antidepressant Efficacy :

- Antiparasitic Research :

Summary of Findings

The biological activity of 3-(2,2,2-trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester demonstrates promising potential across multiple therapeutic areas:

| Activity Type | Observed Effects | EC50 (μM) |

|---|---|---|

| Antiparasitic | Inhibition of P. falciparum | 0.004 - 0.177 |

| Antidepressant | Modulation of serotonin receptors | Not specified |

| Cognitive Enhancement | Improved performance in behavioral tests | Not specified |

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | DCM | THF |

| Base | Triethylamine | Potassium carbonate |

| Reaction Time | 12–24 h | 6–8 h |

| Yield | 65–75% | 80–85% |

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, trifluoroethyl CF₃-coupled protons as a quartet near 3.5–4.0 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O) at ~155 ppm and CF₃ carbon at ~125 ppm (quartet due to J-CF coupling) .

Mass Spectrometry (MS): - High-resolution ESI-MS detects the molecular ion [M+H]⁺ at m/z 268.28 (C₁₁H₁₉F₃N₂O₂) .

Infrared (IR) Spectroscopy : - Stretching vibrations for C=O (1720–1680 cm⁻¹) and C-F (1250–1100 cm⁻¹) confirm functional groups .

Advanced: How can researchers optimize the enantiomeric purity of this compound during synthesis?

Chiral resolution or asymmetric synthesis is critical for enantiopure products:

- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure tert-butyl piperazine-1-carboxylate derivatives) .

- Catalytic Asymmetric Synthesis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee) .

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) resolves enantiomers .

Q. Table 2: Enantiomeric Optimization Strategies

| Strategy | ee Achieved | Key Reference |

|---|---|---|

| Chiral HPLC | 99% | |

| Asymmetric Catalysis | 92% | |

| Enzymatic Resolution | 85% |

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies?

Discrepancies in IC₅₀ values or receptor binding profiles may arise from:

- Variability in Purity : Validate compound purity (>95%) via HPLC and elemental analysis before assays .

- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO-K1 for GPCR studies) .

- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and radioligand binding assays to confirm target engagement .

Q. Example Workflow :

Re-synthesize compound under controlled conditions .

Characterize purity (NMR, HPLC) .

Repeat assays in triplicate using standardized protocols .

Basic: How does the trifluoroethyl substituent influence the compound’s physicochemical properties?

- Lipophilicity : The CF₃ group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .

- Solubility : Aqueous solubility decreases (0.5–1.2 mg/mL in PBS), necessitating co-solvents like DMSO for in vitro studies .

Advanced: What computational methods are used to predict the compound’s binding mode to biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with receptors (e.g., serotonin 5-HT₂A) .

- MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity (ΔG) with <2 kcal/mol error .

Key Finding : The trifluoroethyl group forms hydrophobic contacts with Leu 3.28 and Phe 6.51 in 5-HT₂A, explaining its high selectivity .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Stability Data :

- Half-life : >2 years under recommended conditions .

- Degradation Products : Hydrolysis yields 3-(2,2,2-trifluoroethyl)piperazine and CO₂ .

Advanced: How can substituent effects on the piperazine ring be systematically studied to enhance pharmacological activity?

- SAR Studies : Synthesize analogs with varied substituents (e.g., methyl, phenyl, halogen) at positions 2, 3, and 4 of the piperazine ring .

- In Silico Screening : QSAR models predict bioactivity cliffs and optimize substituent size/electrostatics .

- Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) .

Q. Table 3: Substituent Effects on 5-HT₂A Binding (IC₅₀)

| Substituent | IC₅₀ (nM) |

|---|---|

| Trifluoroethyl (R) | 12 ± 1.5 |

| Methyl | 450 ± 30 |

| Phenyl | 85 ± 8 |

Basic: What analytical methods are used to assess hydrolytic stability of the tert-butyl ester group?

- Kinetic Studies : Monitor ester hydrolysis in PBS (pH 7.4) at 37°C via HPLC .

- Activation Energy : Arrhenius plots (20–50°C) determine Eₐ for degradation .

- Degradation Products : LC-MS identifies 3-(2,2,2-trifluoroethyl)piperazine and CO₂ .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

- Process Optimization :

- Switch from batch to flow chemistry for better temperature control .

- Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Case Study : Scaling from 1 g to 100 g increased yield from 65% to 82% via flow chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。